
5-methoxy-2-methyl-1H-indole-3-carbonitrile
Overview
Description
5-Methoxy-2-methyl-1H-indole-3-carbonitrile (C₁₁H₁₀N₂O) is a substituted indole derivative featuring a methoxy group at position 5, a methyl group at position 2, and a cyano group at position 3. It serves as a key intermediate in synthesizing pharmacologically active molecules, such as 1-(2-fluorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-carbonitrile, a compound with a fluorobenzoyl moiety appended to the indole nitrogen .
Preparation Methods
The synthesis of 5-methoxy-2-methyl-1H-indole-3-carbonitrile can be achieved through several methods. One common approach involves the Fischer indole synthesis, which uses hydrazine and an aldehyde or ketone under acidic conditions . Another method involves the condensation of 5-methoxyindole with a suitable nitrile source . Industrial production methods often utilize these synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
5-Methoxy-2-methyl-1H-indole-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions: Palladium acetate is often used as a catalyst in arylation reactions, while iridium catalysts are used in reductive alkylation.
Major Products: The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Neuroprotective Applications
Recent studies have highlighted the neuroprotective properties of 5-methoxy-2-methyl-1H-indole-3-carbonitrile and its derivatives. These compounds have shown significant potential in combating oxidative stress and neurotoxicity associated with neurodegenerative disorders such as Alzheimer's and Parkinson's diseases.
Case Studies
Several case studies have explored the efficacy of this compound in various experimental settings:
Potential Therapeutic Applications
The multifunctional properties of this compound suggest its application in developing new therapies for:
- Neurodegenerative Disorders : As a lead compound for designing drugs targeting Alzheimer's and Parkinson's diseases.
- Oxidative Stress Disorders : Potential use in conditions characterized by oxidative damage, such as ischemia-reperfusion injury.
Mechanism of Action
The mechanism of action of 5-methoxy-2-methyl-1H-indole-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, indole derivatives can bind to multiple receptors with high affinity, influencing various biological processes . The exact molecular targets and pathways depend on the specific derivative and its application.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
Key Observations :
- Electronic Effects : The methoxy group in the reference compound is electron-donating, enhancing ring electron density compared to chloro (electron-withdrawing) in or methyl in .
Physicochemical Properties
Analysis :
- The higher melting point of the reference compound compared to suggests stronger intermolecular interactions (e.g., hydrogen bonding via methoxy).
- The nitrile IR stretch at 2209 cm⁻¹ indicates a slightly polarized C≡N bond compared to (2189 cm⁻¹), possibly due to electron-donating methoxy vs. phenyl groups.
Comparison :
- The reference compound employs a green chemistry approach using non-toxic K₄[Fe(CN)₆] as a cyanide source, whereas other analogs may require harsher reagents.
Biological Activity
5-Methoxy-2-methyl-1H-indole-3-carbonitrile (C₁₁H₁₃N₃O) is an indole derivative that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a methoxy group at the 5-position and a carbonitrile group at the 3-position of the indole ring. This unique structure contributes to its reactivity and interaction with biological targets.
Biological Activities
Research indicates that this compound exhibits several biological activities, including:
- Anticancer Activity : The compound has shown significant cytotoxic effects against various cancer cell lines. Its mechanism involves the disruption of microtubule polymerization, leading to cell cycle arrest and apoptosis.
- Neuroprotective Effects : Studies have demonstrated that derivatives of this compound can protect neuronal cells from oxidative stress, indicating potential applications in neurodegenerative diseases.
- Anti-inflammatory Properties : Certain derivatives have been identified as having analgesic and anti-inflammatory effects, making them candidates for pain management therapies.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:
- Microtubule Disruption : The compound binds to the colchicine site on tubulin, inhibiting polymerization and disrupting the microtubule network, which is crucial for cell division.
- MAO-B Inhibition : Some derivatives have been identified as inhibitors of monoamine oxidase B (MAO-B), which is relevant in the treatment of neurodegenerative conditions like Parkinson's disease .
- Antioxidant Activity : The compound exhibits antioxidant properties, reducing oxidative stress markers in cellular models .
Case Studies and Experimental Data
A series of studies have evaluated the biological activity of this compound and its derivatives:
Synthesis and Evaluation
The synthesis of this compound typically involves multicomponent reactions (MCRs), which are efficient and sustainable methods for generating biologically active structures . The compound can be synthesized from simpler indole derivatives through palladium-catalyzed cross-coupling methods.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-methoxy-2-methyl-1H-indole-3-carbonitrile?
- Methodological Answer : A common approach involves condensation reactions using formyl-indole precursors. For example, 3-formylindole derivatives can react with thiourea or aminothiazolones under reflux in acetic acid with sodium acetate as a catalyst. The product is purified via recrystallization from DMF/acetic acid mixtures . Key steps include:
- Reagent Selection : Use of 2-aminothiazol-4(5H)-one or arylthiourea.
- Conditions : Reflux in acetic acid (3–5 hours).
- Purification : Recrystallization to isolate crystalline products.
Q. How is the purity and structural integrity of this compound verified?
- Methodological Answer : Researchers employ a combination of:
- Spectroscopic Techniques : NMR (for methoxy and methyl group confirmation), IR (to identify nitrile stretching at ~2200 cm⁻¹), and mass spectrometry (for molecular ion validation).
- Chromatography : HPLC or TLC to assess purity.
- X-ray Crystallography : If single crystals are obtained, SHELX software can refine the structure .
Q. What safety precautions are recommended when handling nitrile-containing indole derivatives?
- Methodological Answer : Based on guidelines for structurally similar compounds:
- PPE : Use nitrile gloves, lab coats, and safety goggles.
- Ventilation : Work in a fume hood to avoid inhalation of dust or vapors.
- Storage : Keep in airtight containers under inert gas (e.g., N₂) at -20°C .
Advanced Research Questions
Q. How can researchers optimize the yield of this compound in multi-step syntheses?
- Methodological Answer : Yield optimization strategies include:
- Catalyst Screening : Test alternatives to sodium acetate (e.g., pyridine or DMAP) to enhance reaction efficiency.
- Solvent Optimization : Replace acetic acid with mixed solvents (e.g., acetic acid/toluene) to improve solubility.
- Temperature Control : Use microwave-assisted synthesis to reduce reaction time and byproduct formation .
Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?
- Methodological Answer : To address discrepancies:
- Comparative Bioassays : Test compounds under standardized conditions (e.g., fixed cell lines, consistent IC₅₀ protocols).
- Structure-Activity Relationship (SAR) Studies : Synthesize analogs (e.g., varying methoxy/methyl positions) to isolate bioactive motifs.
- Computational Modeling : Use docking simulations to predict interactions with targets like enzymes or receptors .
Q. What computational methods predict the reactivity of the nitrile group in this compound?
- Methodological Answer : Advanced approaches include:
- Density Functional Theory (DFT) : Calculate electron density maps to identify nucleophilic/electrophilic sites.
- Molecular Dynamics (MD) : Simulate solvation effects on nitrile stability in aqueous or organic media.
- Reactivity Descriptors : Use Fukui indices to predict sites for nucleophilic attack or radical interactions .
Properties
IUPAC Name |
5-methoxy-2-methyl-1H-indole-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c1-7-10(6-12)9-5-8(14-2)3-4-11(9)13-7/h3-5,13H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFANMANNCRDQIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)OC)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20623856 | |
Record name | 5-Methoxy-2-methyl-1H-indole-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20623856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
481668-37-5 | |
Record name | 5-Methoxy-2-methyl-1H-indole-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20623856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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